

An In-Depth Technical Guide to 3-Bromo-2-fluoro-4-iodopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-2-fluoro-4-iodopyridine

Cat. No.: B3030222

[Get Quote](#)

Abstract: This technical guide provides a comprehensive overview of **3-Bromo-2-fluoro-4-iodopyridine**, a key halogenated pyridine intermediate for professionals in research, chemical synthesis, and drug development. The document details its fundamental physicochemical properties, including its precise molecular weight, and offers insights into its synthesis, characterization, and applications. By explaining the rationale behind experimental choices and grounding claims in authoritative sources, this guide serves as a practical resource for leveraging this versatile building block in the creation of novel chemical entities.

The Strategic Importance of Halogenated Pyridines in Drug Discovery

Halogenated pyridines are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds and building blocks for a vast array of therapeutic agents.^[1] The specific placement of different halogen atoms (F, Cl, Br, I) on the pyridine ring allows for fine-tuning of a molecule's physicochemical and pharmacological properties. Fluorine, for instance, can enhance metabolic stability and binding affinity, while bromine and iodine provide reactive handles for essential carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Sonogashira couplings.^[1]

This multi-functionalization is critical in drug discovery, where chemists aim to optimize properties like solubility, lipophilicity, and target engagement.^{[2][3]} The pyridine nitrogen itself adds a key feature, acting as a hydrogen bond acceptor and influencing the compound's basicity and solubility.^[3] **3-Bromo-2-fluoro-4-iodopyridine** is an exemplar of such a strategic

building block, offering three distinct halogen atoms, each with a unique potential for synthetic diversification and property modulation.

Physicochemical Properties of 3-Bromo-2-fluoro-4-iodopyridine

Accurate characterization of a chemical intermediate is the foundation of reproducible and successful synthesis. The key physicochemical properties of **3-Bromo-2-fluoro-4-iodopyridine** are summarized below, providing the foundational data required for reaction planning and analytical characterization.

Property	Value	Source(s)
Molecular Weight	301.88 g/mol	[4][5][6]
Chemical Formula	C ₅ H ₂ BrFIN	[4][5][6]
CAS Number	884494-52-4	[4][5]
MDL Number	MFCD03095311	[4][7]
Appearance	White to off-white solid	[8]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2–8 °C	[7][8]

The molecular weight of 301.88 g/mol is a critical parameter for all stoichiometric calculations in synthetic protocols.[4][5][6] The compound's structure, featuring bromine, fluorine, and iodine atoms on a pyridine core, provides a rich platform for sequential and selective cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.

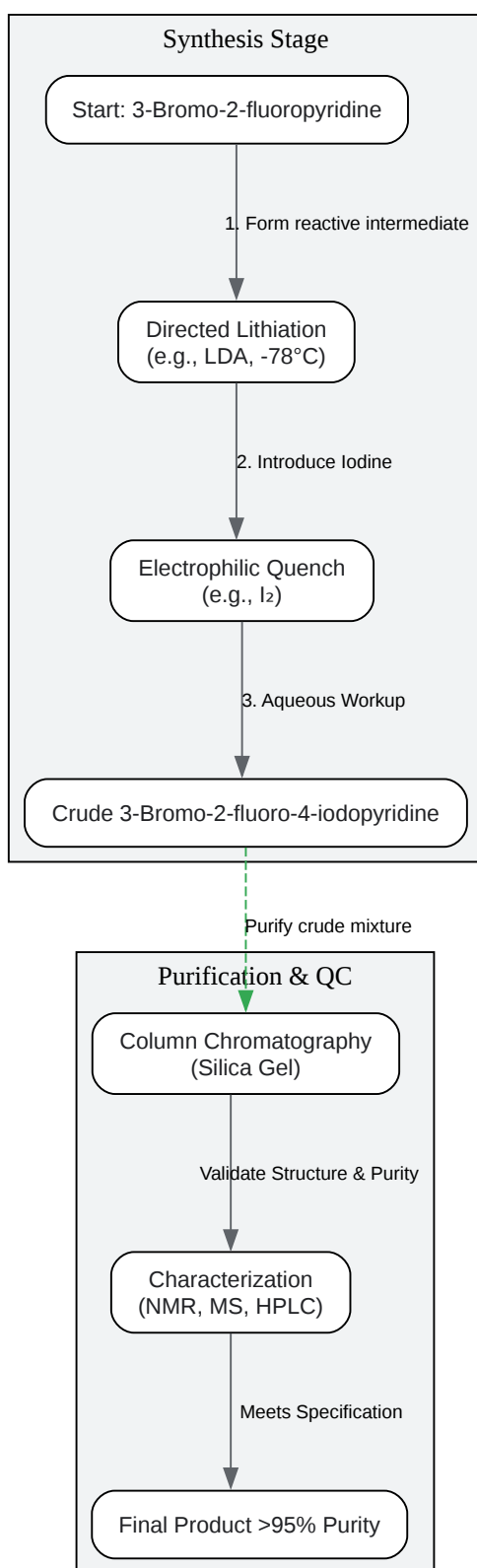
Synthesis and Characterization Workflow

The synthesis of highly substituted pyridines often requires multi-step sequences involving directed lithiation and halogenation. While a specific, detailed synthesis for **3-Bromo-2-fluoro-4-iodopyridine** is not readily available in the public literature, a general and logical workflow can be constructed based on established methodologies for similar polysubstituted pyridines. [9][10]

Conceptual Synthetic Workflow

A plausible synthetic route starts from a simpler, commercially available pyridine derivative, such as 3-Bromo-2-fluoropyridine.^[5] The subsequent iodination at the 4-position can be achieved through directed ortho-metalation followed by quenching with an iodine source. This strategy leverages the directing effects of the existing substituents to achieve regiochemical control.

Below is a conceptual workflow diagram illustrating the key stages from starting material to purified product.



[Click to download full resolution via product page](#)

Caption: Conceptual workflow for synthesis and purification.

Step-by-Step Protocol (Hypothetical)

Disclaimer: This protocol is a representative example based on established chemical principles for similar compounds and should be adapted and optimized under appropriate laboratory conditions.

- **Reaction Setup:** To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add the starting material, 3-Bromo-2-fluoropyridine, dissolved in anhydrous tetrahydrofuran (THF).
- **Lithiation:** Cool the solution to $-78\text{ }^{\circ}\text{C}$ using a dry ice/acetone bath. Slowly add a solution of Lithium diisopropylamide (LDA) dropwise. The choice of a strong, non-nucleophilic base like LDA is crucial to deprotonate the pyridine ring regioselectively without displacing the existing halogens.
- **Iodination:** After stirring for 1-2 hours at $-78\text{ }^{\circ}\text{C}$ to ensure complete deprotonation, add a solution of iodine (I_2) in THF. The iodine acts as an electrophile, reacting with the lithiated pyridine intermediate to form the C-I bond.
- **Quenching and Workup:** Allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by extraction with an organic solvent like ethyl acetate.
- **Purification:** The crude product is then purified using flash column chromatography on silica gel. The choice of eluent (e.g., a gradient of ethyl acetate in hexanes) is determined by thin-layer chromatography (TLC) analysis to isolate the desired product from starting material and byproducts.

Analytical Characterization

A self-validating protocol requires rigorous analytical confirmation.

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H , ^{13}C , and ^{19}F NMR are essential to confirm the structure. The ^1H NMR will show the chemical shifts and coupling constants for the two protons on the pyridine ring, while ^{13}C and ^{19}F NMR will confirm the presence and electronic environment of the carbon skeleton and the fluorine atom, respectively.

- **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement that matches the calculated exact mass of the molecule.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is employed to determine the purity of the final compound, typically aiming for >95% for use in further synthetic applications.

Applications in Research and Development

The unique arrangement of three different halogens on the pyridine ring makes **3-Bromo-2-fluoro-4-iodopyridine** a highly valuable intermediate for creating complex molecular architectures. The differential reactivity of the C-I and C-Br bonds is key to its utility.

- **Sequential Cross-Coupling:** The C-I bond is generally more reactive than the C-Br bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 4-position (iodine) first, leaving the 3-position (bromine) intact for a subsequent, different coupling reaction. This stepwise approach is a powerful strategy for building molecular diversity from a single precursor.
- **Medicinal Chemistry Scaffolding:** Halogen atoms can participate in "halogen bonding," a non-covalent interaction that can enhance a drug molecule's binding affinity and selectivity for its biological target.^{[11][12]} Introducing this scaffold into a drug candidate allows researchers to explore these interactions to improve potency and pharmacokinetic profiles.
- **Probe Synthesis:** The ability to selectively introduce different groups makes this compound useful for synthesizing chemical probes to study biological pathways or validate new drug targets.

Safety, Handling, and Storage

As with all halogenated organic compounds, **3-Bromo-2-fluoro-4-iodopyridine** should be handled with appropriate safety precautions.

- **Handling:** Use in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) and refrigerated at 2–8 °C to prevent degradation.[7][8]
- Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. americanelements.com [americanelements.com]
- 5. 3-BROMO-2-FLUORO-4-IODOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 884494-52-4|3-Bromo-2-fluoro-4-iodopyridine|BLD Pharm [bldpharm.com]
- 8. 3-BROMO-2-FLUORO-4-IODOPYRIDINE CAS#: 884494-52-4 [m.chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. namiki-s.co.jp [namiki-s.co.jp]
- To cite this document: BenchChem. [An In-Depth Technical Guide to 3-Bromo-2-fluoro-4-iodopyridine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3030222#3-bromo-2-fluoro-4-iodopyridine-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com